molecular formula C17H19ClN2O2 B8710133 N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide CAS No. 923021-63-0

N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide

Cat. No.: B8710133
CAS No.: 923021-63-0
M. Wt: 318.8 g/mol
InChI Key: GAQBURIHZVYOQE-UHFFFAOYSA-N
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Description

N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a 1-chloroisoquinolin-6-yloxy moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide typically involves the following steps:

    Formation of the 1-chloroisoquinolin-6-yloxy intermediate: This step involves the chlorination of isoquinoline to form 1-chloroisoquinoline, followed by its reaction with an appropriate hydroxylating agent to introduce the oxy group.

    Cyclohexylation: The intermediate is then reacted with cyclohexanol under suitable conditions to form the cyclohexyl derivative.

    Acetylation: Finally, the cyclohexyl derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Trans-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexyl)acetamide: A closely related compound with similar structural features.

    Other isoquinoline derivatives: Compounds with the isoquinoline core structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

923021-63-0

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

N-[4-(1-chloroisoquinolin-6-yl)oxycyclohexyl]acetamide

InChI

InChI=1S/C17H19ClN2O2/c1-11(21)20-13-2-4-14(5-3-13)22-15-6-7-16-12(10-15)8-9-19-17(16)18/h6-10,13-14H,2-5H2,1H3,(H,20,21)

InChI Key

GAQBURIHZVYOQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)OC2=CC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

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